molecular formula C17H24N2O2 B11839304 Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B11839304
M. Wt: 288.4 g/mol
InChI Key: SWMDXIWZZZDQLJ-UHFFFAOYSA-N
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Description

Benzyl 2-(aminomethyl)-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a spirocyclic ketone, followed by a series of functional group transformations to introduce the aminomethyl and carboxylate groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Halogenated reagents: Chloromethane, bromomethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways by binding to active sites or altering enzyme conformation. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure, characterized by the presence of nitrogen and carboxylate functional groups, contributes to its biological activity. This article explores the biological activity of this compound, focusing on its molecular interactions, pharmacological effects, and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C16_{16}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : Approximately 274.36 g/mol

Structural Features

The compound features a spirocyclic framework that enhances its binding affinity to biological targets. The aminomethyl group plays a crucial role in forming hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially modulating their activity .

This compound exhibits biological activity through its interaction with specific molecular targets. The structural characteristics allow it to engage effectively with various enzymes and receptors, which may lead to diverse pharmacological effects:

  • Binding Affinity : The spirocyclic structure may enhance the compound's specificity towards biological targets.
  • Modulation of Enzyme Activity : The aminomethyl group can facilitate interactions that modulate enzyme functions.

Potential Applications

Research indicates that this compound could have applications in treating various conditions due to its potential binding affinity with biological targets. Ongoing studies aim to elucidate its therapeutic efficacy in specific diseases .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with similar compounds highlights its unique properties:

Compound NameStructure FeaturesBiological Activity
Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylateContains cyano groupPotential binding affinity
Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylateContains oxaspiro ringVarious reactivities
tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylateContains tert-butyl groupAntimicrobial properties

The distinct combination of spirocyclic structure and aminomethyl functionality in this compound may confer unique pharmacological properties compared to its analogs .

In Vitro Studies

Recent studies have focused on the in vitro evaluation of this compound's effects on various cell lines. These studies aim to determine the compound's cytotoxicity and efficacy against specific cancer types:

  • Cell Viability Assays : Utilizing MTT assays, researchers assessed the impact of varying concentrations of the compound on cell viability across different cancer cell lines.
  • Mechanistic Studies : Investigations into the signaling pathways affected by the compound revealed potential apoptotic mechanisms that could be leveraged for therapeutic purposes.

Pharmacological Evaluations

Pharmacological evaluations have indicated that this compound may possess:

  • Antitumor Activity : Preliminary data suggest that it may inhibit tumor growth in specific models.
  • Neuroprotective Effects : Studies indicate potential protective effects against neurodegenerative conditions.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C17H24N2O2/c18-12-15-10-17(11-15)6-8-19(9-7-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,15H,6-13,18H2

InChI Key

SWMDXIWZZZDQLJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(C2)CN)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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